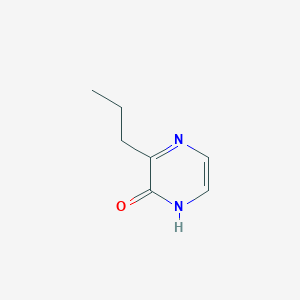

3-propyl-1H-pyrazin-2-one

Description

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-propyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-7(10)9-5-4-8-6/h4-5H,2-3H2,1H3,(H,9,10) |

InChI Key |

OUIAUQHSLHKLOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CNC1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the functionalization of pyrazin-2-one or its derivatives through alkylation reactions at the nitrogen or carbon positions. The key challenge is selective propyl substitution at the 3-position of the pyrazin-2-one ring.

Two main approaches are documented:

Alkylation of Pyrazin-2-one Derivatives

A common method involves the alkylation of pyrazin-2-one or related intermediates with alkyl halides under basic conditions. For example, alkylation using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide (DMF) can yield 3-propyl-substituted pyrazin-2-one derivatives.

A related synthesis of pyrazine-2-carboxylate esters, which are structurally close to pyrazin-2-one, involves treating pyrazinoic acid with alkyl halides under basic conditions, as demonstrated in the preparation of prop-2-yn-1-yl pyrazine-2-carboxylate (a related pyrazine derivative) using potassium carbonate and propargyl bromide in DMF at room temperature.

Curtius Rearrangement-Based Method

A more complex but versatile method involves the Curtius rearrangement of 3-aminopyrazinoic acid hydrazides to form the pyrazin-2-one ring system with specific substitutions.

- The hydrazide precursor is diazotized by adding an alkali metal nitrite (e.g., sodium nitrite) slowly into an acidic aqueous solution of the hydrazide (usually hydrochloric acid, 0.5 N to 6 N) at ambient to steam bath temperature.

- The intermediate acid azide precipitates and is carefully isolated due to its explosive nature.

- This azide is then dissolved in an alcoholic solvent (methanol, ethanol, propanol, etc.) and heated on a steam bath for 1 to 5 hours to induce rearrangement, forming the 1H-imidazo[4,5-b]pyrazin-2-one core.

- Subsequent alkylation or acylation at the nitrogen positions can be performed using alkylating agents such as alkyl chloroformates or alkyl bromoalkanoates in the presence of organic bases (e.g., trialkylamine) in solvents like dialkylformamide or dialkyl sulfoxide.

This method allows for the selective introduction of alkyl groups such as propyl at the 1- or 3-nitrogen atoms of the pyrazin-2-one ring.

Representative Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization of hydrazide | Sodium nitrite in 0.5-6 N HCl, ambient to steam bath temp | Not isolated (explosive intermediate) | Intermediate acid azide precipitates, used directly |

| Curtius rearrangement | Heating in alcoholic solvent (methanol, ethanol, etc.) 1-5 h | High (not quantified) | Forms 1H-imidazo[4,5-b]pyrazin-2-one core |

| Alkylation (e.g., propylation) | Alkyl halide (propyl bromide), base (K2CO3 or triethylamine), DMF, room temp | Moderate to high (typical 60-80%) | Selective alkylation at nitrogen positions |

Analysis of Research Outcomes

Purity and Structural Confirmation

- The products are typically purified by recrystallization or column chromatography.

- Characterization is performed using NMR spectroscopy (1H, 13C), IR spectroscopy, and elemental analysis.

- For example, in related pyrazine derivatives, IR peaks around 1650 cm^-1 indicate carbonyl groups consistent with pyrazin-2-one structures.

- NMR data confirm substitution patterns and the presence of propyl groups.

Yield and Efficiency

- The Curtius rearrangement method is efficient for constructing the pyrazin-2-one core with various substitutions, including alkyl groups, with yields reported as good to excellent.

- Alkylation reactions under basic conditions provide moderate to good yields but require careful control to avoid over-alkylation or side reactions.

Limitations and Considerations

- The acid azide intermediate in the Curtius rearrangement is explosive and must be handled with care.

- Alkylation reactions may require optimization of solvent, temperature, and base to maximize selectivity and yield.

- Some methods focus on 1- or 3-substitution; selective 3-propyl substitution may require protecting groups or stepwise synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of pyrazin-2-one | Propyl bromide, K2CO3, DMF | Room temp, overnight | Simple, direct alkylation | Possible over-alkylation |

| Curtius rearrangement | Hydrazide, NaNO2, HCl, alcoholic solvent | Diazotization, heating 1-5 h | High selectivity, versatile | Explosive intermediate, multi-step |

| Acylation/alkylation post-rearrangement | Alkyl chloroformates, trialkylamine, DMF | Reflux 1-10 h | Allows N-substitution control | Requires prior rearrangement |

Chemical Reactions Analysis

Types of Reactions

3-propyl-1H-pyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding pyrazinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of this compound.

Substitution: Functionalized pyrazinone compounds with various substituents.

Scientific Research Applications

3-propyl-1H-pyrazin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-propyl-1H-pyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Research Implications

- Structural Determination : Tools like ORTEP-3 (crystallography software) enable precise 3D structural analysis, critical for understanding substituent effects on reactivity and binding .

- Design Considerations : Propyl groups balance lipophilicity and solubility, while pyridyl or triazole substituents enhance target engagement.

Q & A

Q. Table 1. Key Reaction Parameters for Pyrazinone Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity | References |

|---|---|---|---|

| Temperature | 80–120°C | High temps favor cyclization | |

| Solvent polarity | DMSO, ethanol | Polar solvents stabilize intermediates | |

| Reaction time | 6–24 hours | Prolonged time reduces side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.